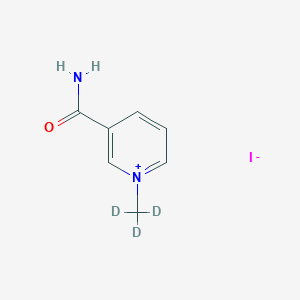
1-Methylnicotinamide-d3 Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide): is a deuterium-labeled derivative of 3-Carbamoyl-1-methylpyridin-1-ium. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to track and quantify metabolic pathways due to its stable isotope labeling properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) typically involves the deuteration of 3-Carbamoyl-1-methylpyridin-1-ium. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The iodide form is obtained by reacting the deuterated compound with iodine or an iodide salt under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often using specialized reactors to ensure high yield and purity. The deuterated compound is then subjected to iodination to produce the final product. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the isotopic purity and chemical structure .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chloride salts, bromide salts, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various halide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an internal standard in mass spectrometry to improve the accuracy and reproducibility of analytical results. It helps in distinguishing between endogenous and exogenous metabolites, reducing false positives .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities. The stable isotope labeling allows for precise tracking of metabolic reactions and identification of key metabolic nodes .
Medicine: The compound is employed in pharmacokinetic studies to track the distribution, transformation, and clearance of drugs in the body. It helps in understanding drug mechanisms and evaluating potential side effects .
Industry: In industrial applications, it is used in the development of new compounds and optimization of chemical processes. The stable isotope labeling aids in the quantification and reconstruction of metabolic pathways, providing valuable insights for compound development .
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) involves its use as a stable isotope label. The deuterium atoms allow for precise tracking and quantification of metabolic pathways without altering the compound’s molecular properties. This enables researchers to study metabolic reactions, enzyme activities, and pharmacokinetic profiles with high accuracy .
Vergleich Mit ähnlichen Verbindungen
3-Carbamoyl-1-methylpyridin-1-ium iodide: The non-deuterated form of the compound.
3-Dodecylcarbamoyl-1-methylpyridin-1-ium iodide: A derivative with a longer alkyl chain.
3-Methoxycarbonyl-1-methylpyridin-1-ium iodide: A derivative with a methoxycarbonyl group.
Uniqueness: The primary uniqueness of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) lies in its deuterium labeling. This stable isotope labeling provides significant advantages in tracking and quantifying metabolic pathways, making it a valuable tool in scientific research. The deuterium atoms do not alter the compound’s molecular properties but may slightly affect metabolic kinetics, providing more accurate and reproducible results in various applications .
Eigenschaften
Molekularformel |
C7H9IN2O |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
InChI-Schlüssel |
IWEIZMCTGMHCRE-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















